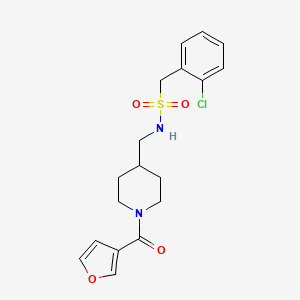

1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c19-17-4-2-1-3-16(17)13-26(23,24)20-11-14-5-8-21(9-6-14)18(22)15-7-10-25-12-15/h1-4,7,10,12,14,20H,5-6,8-9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZBNXDGKLICEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic compound with the molecular formula C18H21ClN2O4S and a molecular weight of approximately 396.89 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and furan moieties may enhance its binding affinity and specificity towards certain targets, potentially modulating their activity.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against a range of bacteria and fungi.

- Antitumor Effects : Some studies suggest that compounds with furan and piperidine structures may exhibit cytotoxic effects on cancer cell lines.

- Neuroprotective Properties : Certain derivatives have been investigated for their ability to protect neuronal cells from apoptosis.

Case Studies and Research Findings

- Antimicrobial Studies : A study examined the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections.

- Antitumor Activity : In vitro studies on similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve induction of apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research involving neuroblastoma cell lines showed that derivatives could mitigate oxidative stress-induced damage, indicating potential use in neurodegenerative disease models.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Similar Compound A | High | Moderate | Low |

| Similar Compound B | Low | High | High |

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H21ClN2O4S |

| Molecular Weight | 396.89 g/mol |

| Chlorine Substitution | 2-position on phenyl ring |

| Furan Ring Presence | Yes |

Comparison with Similar Compounds

Structural and Functional Insights

- Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3-fluoro in or 4-chloro in ) may influence steric interactions with biological targets. Ortho-substituted chlorophenyl groups often enhance binding affinity in receptor-ligand systems due to restricted rotation and optimal electron-withdrawing effects.

- Furan Modifications : The furan-3-carbonyl group in the target compound provides a hydrogen-bond acceptor, absent in the 2,5-dimethylfuran analog . This could improve target engagement but may reduce metabolic stability compared to methylated furans.

- However, the furan-3-carbonyl acyl group in the target compound may confer rigidity, favoring selective interactions.

Pharmacological Hypotheses

- Target Selectivity : The combination of 2-chlorophenyl and furan-3-carbonyl may synergize for activity against CNS targets (e.g., CB1 receptors, as in ) or microbial enzymes (e.g., viral polymerases, as in ).

- Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism could limit bioavailability compared to saturated or methylated analogs (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.